3-(2-Methylthiazol-4-yl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylthiazol-4-yl)prop-2-en-1-amine is an organic compound with the molecular formula C7H10N2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylthiazol-4-yl)prop-2-en-1-amine typically involves the reaction of 2-methylthiazole with allylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylthiazol-4-yl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, or amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3-(2-Methylthiazol-4-yl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methylthiazol-4-yl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylthiazol-2-yl)propan-1-amine
- (S)-1-(2-methylthiazol-4-yl)prop-2-en-1-amine
- 4-(2,4-Dichlorophenyl)-5-methylthiazol-2-amine
Uniqueness
3-(2-Methylthiazol-4-yl)prop-2-en-1-amine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in various research and industrial applications, where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H10N2S |
---|---|
Molecular Weight |
154.24 g/mol |
IUPAC Name |
(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C7H10N2S/c1-6-9-7(5-10-6)3-2-4-8/h2-3,5H,4,8H2,1H3/b3-2+ |
InChI Key |
GULKOKLDNKLVST-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=NC(=CS1)/C=C/CN |
Canonical SMILES |
CC1=NC(=CS1)C=CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.